molecular formula C5H5N5O2S B3358855 1H-Purine-6-sulfonamide CAS No. 82499-01-2

1H-Purine-6-sulfonamide

Katalognummer B3358855
CAS-Nummer: 82499-01-2
Molekulargewicht: 199.19 g/mol
InChI-Schlüssel: PCTGSUQZDBBLHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Purine-6-sulfonamide is a compound with the molecular formula C5H5N5O2S . It is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities .


Synthesis Analysis

Sulfonamide derivatives, including 1H-Purine-6-sulfonamide, have been synthesized in various studies . For instance, a study reported the design, synthesis, and biological evaluation of novel N4-substituted sulfonamides . Another study discussed the synthesis of purine derivatives containing a sulfonamide moiety .


Molecular Structure Analysis

The molecular structure of 1H-Purine-6-sulfonamide consists of a purine ring attached to a sulfonamide group . The purine ring is a bicyclic aromatic ring consisting of one six-membered ring with two nitrogen atoms and one five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Sulfonamide-based compounds, including 1H-Purine-6-sulfonamide, have been studied for their chemical reactions . These compounds have shown a range of biological activities, including antimicrobial and cytotoxic activity against certain cancer cell lines .


Physical And Chemical Properties Analysis

1H-Purine-6-sulfonamide has a molecular weight of 199.191 Da, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . Its topological polar surface area is 109 Ų .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent

Sulfonamide-based compounds, including 1H-Purine-6-sulfonamide, have been synthesized and used as antimicrobial agents . These compounds have shown activity against various bacteria, including Staphylococcus aureus and Klebsiella pneumonia . The antimicrobial resistance has been declared in the top 10 global major health risks by WHO , and these compounds could potentially help in combating this issue.

Anticancer Properties

Indole derivatives, which can be synthesized from sulfonamide-based compounds, have shown anticancer properties . This suggests that 1H-Purine-6-sulfonamide could potentially be used in the development of anticancer drugs.

Antitubercular Activity

Indole derivatives have also demonstrated antitubercular activity . This indicates that 1H-Purine-6-sulfonamide could be used in the research and development of antitubercular drugs.

Antidiabetic Properties

Research has shown that indole derivatives possess antidiabetic properties . Therefore, 1H-Purine-6-sulfonamide could potentially be used in the development of antidiabetic medications.

Antiviral Activity

Indole derivatives have exhibited antiviral properties . This suggests that 1H-Purine-6-sulfonamide could be used in the research and development of antiviral drugs.

Anti-inflammatory Activity

Indole derivatives have shown anti-inflammatory properties . This indicates that 1H-Purine-6-sulfonamide could potentially be used in the development of anti-inflammatory drugs.

Wirkmechanismus

Target of Action

1H-Purine-6-sulfonamide, also known as Purine-6-sulfonamide, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a necessary component for bacterial growth and survival .

Mode of Action

1H-Purine-6-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, 1H-Purine-6-sulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 1H-Purine-6-sulfonamide is the de novo purine biosynthetic pathway . This pathway uses six enzymes to catalyze the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5′-monophosphate (IMP) via 10 highly conserved steps . By inhibiting dihydropteroate synthetase, 1H-Purine-6-sulfonamide disrupts this pathway, affecting the synthesis of purine nucleotides .

Pharmacokinetics

Sulfonamides in general are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .

Result of Action

The primary result of 1H-Purine-6-sulfonamide’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for bacterial growth and survival, 1H-Purine-6-sulfonamide effectively halts bacterial proliferation .

Action Environment

The action of 1H-Purine-6-sulfonamide can be influenced by environmental factors. For instance, the widespread use of sulfonamides has led to their contamination of various environmental compartments . This has resulted in bacteria in these environments developing mechanisms to cope with these bacteriostatic agents, including antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

Zukünftige Richtungen

Research into sulfonamides, including 1H-Purine-6-sulfonamide, continues to be a promising area in medicinal chemistry . Future directions may include the development of new synthesis methods, exploration of additional biological activities, and the design of novel drug candidates .

Eigenschaften

IUPAC Name

7H-purine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O2S/c6-13(11,12)5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H2,6,11,12)(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTGSUQZDBBLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418679
Record name 1H-Purine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Purine-6-sulfonamide

CAS RN

82499-01-2
Record name 1H-Purine-6-sulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Purine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Purine-6-sulfonamide
Reactant of Route 2
1H-Purine-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1H-Purine-6-sulfonamide
Reactant of Route 4
1H-Purine-6-sulfonamide
Reactant of Route 5
1H-Purine-6-sulfonamide
Reactant of Route 6
1H-Purine-6-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.